molecular formula C15H10ClNO B1611309 3-(4-Chlorobenzoyl)indole CAS No. 26211-77-8

3-(4-Chlorobenzoyl)indole

Cat. No.: B1611309
CAS No.: 26211-77-8
M. Wt: 255.7 g/mol
InChI Key: CLHBCJIUYUUZNP-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)indole is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound features an indole nucleus, a privileged structure in pharmacology, substituted at the 3-position with a 4-chlorobenzoyl group. This specific arrangement is of significant interest in the design and synthesis of novel bioactive molecules . The indole scaffold is recognized for its ability to interact with a wide range of biological targets, facilitating the development of therapeutics for various diseases . Researchers utilize this compound and its derivatives primarily in oncology and inflammation research. Structurally similar N-benzoylindole compounds have been investigated as key intermediates in the development of tyrosine kinase inhibitors (TKIs) . TKIs are a prominent class of therapeutics that compete with ATP to suppress signaling pathways responsible for uncontrolled cell proliferation, showing promise in targeting cancers such as pancreatic and colon cancer . Furthermore, the N-benzoylindole motif is a critical pharmacophore in the design of enzyme inhibitors. In studies on human neutrophil elastase (HNE), a serine protease implicated in chronic inflammatory lung diseases, the carbonyl group of the N-benzoyl moiety was identified as an essential feature for inhibitory activity, as it serves as the point of attack for the Ser195 residue in the enzyme's active site . This highlights the value of 3-(4-Chlorobenzoyl)indole as a core structure for developing potent enzyme inhibitors. The compound serves as a valuable building block for further chemical modifications, including the development of hybrid molecules and combinatorial libraries, aimed at optimizing pharmacological properties and discovering new lead compounds . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHBCJIUYUUZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562705
Record name (4-Chlorophenyl)(1H-indol-3-yl)methanone
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Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26211-77-8
Record name (4-Chlorophenyl)-1H-indol-3-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26211-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(1H-indol-3-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Chlorobenzoyl)indole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Chlorobenzoyl)indole: Structure, Properties, and Applications in Drug Discovery

Executive Summary

3-(4-Chlorobenzoyl)indole is a versatile heterocyclic ketone that has garnered significant attention in the field of medicinal chemistry. Its unique structural framework, featuring a reactive ketone linker between an indole scaffold and a 4-chlorophenyl moiety, serves as a crucial pharmacophore in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its pivotal role as an intermediate in the development of novel therapeutic agents. For researchers and drug development professionals, this document offers a detailed exploration of the scientific principles and practical applications of 3-(4-Chlorobenzoyl)indole, underpinned by authoritative references and validated experimental insights.

Introduction to 3-(4-Chlorobenzoyl)indole

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of a 4-chlorobenzoyl group at the 3-position of the indole ring creates 3-(4-Chlorobenzoyl)indole, a molecule with a distinct electronic and steric profile that has proven to be a valuable building block in the synthesis of compounds with a wide array of biological activities.

Chemical Identity:

  • Systematic IUPAC Name: (4-chlorophenyl)(1H-indol-3-yl)methanone

  • Common Name: 3-(4-Chlorobenzoyl)indole

  • CAS Number: 15235-73-1

  • Molecular Formula: C₁₅H₁₀ClNO

  • Molecular Weight: 255.70 g/mol

The significance of 3-(4-Chlorobenzoyl)indole in medicinal chemistry stems from its utility as a key intermediate in the synthesis of more complex molecules. The indole nitrogen can be readily alkylated or arylated, the carbonyl group can undergo various transformations, and the aromatic rings are amenable to further functionalization, making it a highly adaptable scaffold for combinatorial chemistry and lead optimization.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-(4-Chlorobenzoyl)indole is essential for its effective use in synthesis and for the interpretation of its biological activity.

Chemical Structure Analysis:

The molecule consists of a planar indole ring system linked to a 4-chlorobenzoyl group at the C3 position. The chlorine atom on the phenyl ring is a key feature, as it is an electron-withdrawing group that can influence the reactivity of the molecule and its ability to participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Tabulated Physicochemical Data:

PropertyValueSource
Melting Point 224-228 °C
Boiling Point 447.1±28.0 °C (Predicted)N/A
Solubility Soluble in DMSO and other organic solvents.N/A
Appearance Light yellow to yellow to orange powder to crystal

Spectroscopic Data for Structural Elucidation:

The identity and purity of 3-(4-Chlorobenzoyl)indole are typically confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole and chlorophenyl rings, as well as a distinct signal for the N-H proton of the indole.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display resonances for all 15 carbon atoms in the molecule, including the characteristic carbonyl carbon signal.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1640-1680 cm⁻¹. The N-H stretch of the indole will also be visible.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 255.70), along with characteristic fragmentation patterns.

Synthesis and Manufacturing

The most common and direct method for the synthesis of 3-(4-Chlorobenzoyl)indole is the Friedel-Crafts acylation of indole with 4-chlorobenzoyl chloride.

Detailed Step-by-Step Laboratory Protocol:

This protocol describes a typical laboratory-scale synthesis of 3-(4-Chlorobenzoyl)indole.

Reagents and Materials:

  • Indole

  • 4-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of indole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(4-Chlorobenzoyl)indole as a solid.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as aluminum chloride is a Lewis acid that is highly reactive with water. The presence of moisture would deactivate the catalyst and lead to poor yields.

  • Low Temperature: The initial addition of aluminum chloride and 4-chlorobenzoyl chloride is carried out at 0 °C to control the exothermic nature of the Friedel-Crafts acylation reaction and to minimize the formation of side products.

  • Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride-indole complex and to separate the catalyst from the product.

Synthetic Workflow Diagram:

Synthesis_of_3_4_Chlorobenzoyl_indole Indole Indole ReactionMixture Reaction Mixture (0°C to RT) Indole->ReactionMixture ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->ReactionMixture AlCl3 AlCl3 (Lewis Acid) AlCl3->ReactionMixture DCM Anhydrous DCM DCM->ReactionMixture Quench Quench (Ice, HCl) ReactionMixture->Quench Workup Aqueous Work-up (Extraction, Washing) Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-(4-Chlorobenzoyl)indole Purification->Product

Caption: Friedel-Crafts acylation for the synthesis of 3-(4-Chlorobenzoyl)indole.

Biological Activity and Mechanism of Action

While 3-(4-Chlorobenzoyl)indole itself is primarily a synthetic intermediate, the core structure is present in numerous compounds with significant biological activities. Its derivatives have been explored as:

  • Anti-inflammatory Agents: The 3-(4-Chlorobenzoyl)indole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

  • Anticancer Agents: Derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action can vary, but often involves the inhibition of key kinases or the induction of apoptosis.

  • Antiviral Agents: Certain compounds containing the 3-(4-Chlorobenzoyl)indole moiety have demonstrated activity against a range of viruses.

Illustrative Signaling Pathway Involvement:

The following diagram illustrates a generalized pathway where a derivative of 3-(4-Chlorobenzoyl)indole could act as a kinase inhibitor, a common mechanism for anticancer agents.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase Downstream Kinase (e.g., MEK, ERK) Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes Inhibitor 3-(4-Chlorobenzoyl)indole Derivative Inhibitor->Kinase Inhibits

Caption: General mechanism of a kinase inhibitor based on the 3-(4-Chlorobenzoyl)indole scaffold.

Applications in Drug Discovery and Development

The true value of 3-(4-Chlorobenzoyl)indole lies in its role as a versatile starting material for the synthesis of a diverse range of bioactive molecules. Its structural features allow for systematic modifications to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties.

Case Study: A Pivotal Intermediate

Numerous patents and research articles describe the use of 3-(4-Chlorobenzoyl)indole as a key intermediate in the synthesis of compounds targeting a variety of diseases. For instance, its derivatives have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(4-Chlorobenzoyl)indole. It is advisable to consult the Material Safety Data Sheet (MSDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

3-(4-Chlorobenzoyl)indole is a cornerstone synthetic intermediate in modern medicinal chemistry. Its straightforward synthesis, coupled with the numerous possibilities for chemical modification, has established it as a valuable scaffold for the discovery and development of new therapeutic agents. A comprehensive understanding of its chemical properties, synthesis, and biological potential is crucial for any researcher or scientist working in the field of drug discovery. The continued exploration of derivatives based on this privileged structure holds significant promise for the future of medicine.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74091, 3-(4-Chlorobenzoyl)indole. Retrieved from [Link].

Spectroscopic data (NMR, IR, MS) of 3-(4-Chlorobenzoyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Spectroscopic and Analytical Guide to 3-(4-Chlorobenzoyl)indole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Chlorobenzoyl)indole (C₁₅H₁₀ClNO), a key heterocyclic compound with significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of the Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data associated with this molecule. Beyond presenting raw data, this guide elucidates the rationale behind spectral assignments, details the experimental protocols for data acquisition, and provides insights grounded in established chemical principles. The methodologies described are intended to serve as a self-validating framework for the unambiguous identification and characterization of 3-(4-Chlorobenzoyl)indole.

Molecular Structure and Chemical Identity

3-(4-Chlorobenzoyl)indole is a derivative of indole, featuring a 4-chlorobenzoyl group attached at the C3 position. This substitution significantly influences the electron distribution within the indole ring system, which is reflected in its spectroscopic properties. Understanding this structure is fundamental to interpreting the data that follows.

Caption: Molecular structure of 3-(4-Chlorobenzoyl)indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3-(4-Chlorobenzoyl)indole, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons. The deshielding effect of the carbonyl group and the electron-withdrawing nature of the chlorine atom are key factors in assigning the proton signals.

Table 1: ¹H NMR Data for 3-(4-Chlorobenzoyl)indole (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~12.1br sN-H (Indole)The indole N-H proton is acidic and often appears as a broad singlet at a very downfield chemical shift.
~8.4dH-4 (Indole)Significantly deshielded by the anisotropic effect of the adjacent C3-carbonyl group.
~8.2sH-2 (Indole)Deshielded due to its position adjacent to the nitrogen and the C3-substituent.
~7.8dH-2', H-6'Protons on the chlorobenzoyl ring ortho to the carbonyl group, appearing as a doublet.
~7.6dH-3', H-5'Protons on the chlorobenzoyl ring meta to the carbonyl group, appearing as a doublet.
~7.5dH-7 (Indole)Aromatic proton on the indole ring.
~7.2-7.3mH-5, H-6 (Indole)Overlapping multiplets for the remaining indole aromatic protons.
¹³C NMR Spectral Data

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: ¹³C NMR Data for 3-(4-Chlorobenzoyl)indole (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~189.0C=OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~138.0C-4'Carbon bearing the chlorine atom, its chemical shift influenced by the halogen's electronegativity.
~137.0C-1'Quaternary carbon of the benzoyl group attached to the carbonyl.
~136.5C-7a (Indole)Quaternary carbon at the indole ring junction.
~135.0C-2 (Indole)Carbon adjacent to the indole nitrogen.
~130.5C-2', C-6'Carbons ortho to the carbonyl group on the chlorobenzoyl ring.
~129.0C-3', C-5'Carbons meta to the carbonyl group on the chlorobenzoyl ring.
~126.0C-3a (Indole)Quaternary carbon at the indole ring junction.
~123.5C-6 (Indole)Aromatic carbon in the indole ring.
~122.5C-4 (Indole)Aromatic carbon in the indole ring.
~121.5C-5 (Indole)Aromatic carbon in the indole ring.
~115.0C-3 (Indole)The point of attachment for the benzoyl group.
~112.5C-7 (Indole)Aromatic carbon in the indole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 3-(4-Chlorobenzoyl)indole is dominated by absorptions from the N-H group of the indole and the C=O group of the ketone.

Table 3: Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300StrongN-H StretchIndole N-H
~3100-3000MediumAromatic C-H StretchAr-H
~1665StrongC=O Stretch (Ketone)Ar-C=O
~1600, ~1470MediumC=C Stretch (in-ring)Aromatic C=C
~1230StrongC-N StretchIndole C-N
~750StrongC-Cl StretchAryl Halide

Interpretation: The strong absorption at ~1665 cm⁻¹ is definitive for the conjugated ketone carbonyl group. The N-H stretch around 3300 cm⁻¹ confirms the presence of the indole moiety.[1] The presence of sharp peaks in the 1600-1450 cm⁻¹ region is characteristic of the aromatic rings.[2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and structural features. For 3-(4-Chlorobenzoyl)indole, electron ionization (EI) is a common method.

  • Molecular Ion (M⁺): The molecular formula is C₁₅H₁₀ClNO, with a molecular weight of approximately 255.7 g/mol . The mass spectrum will show two molecular ion peaks due to the isotopes of chlorine:

    • m/z 255: Corresponding to the ³⁵Cl isotope.

    • m/z 257: Corresponding to the ³⁷Cl isotope, with an intensity approximately one-third of the m/z 255 peak.

  • Major Fragmentation Pathways: The primary fragmentation occurs at the bond between the indole ring and the carbonyl group, which is the weakest point.

Table 4: Key Mass Fragments

m/z (³⁵Cl)Proposed Fragment Ion StructureNotes
255/257[C₁₅H₁₀ClNO]⁺ (Molecular Ion)Confirms the molecular weight. Shows the characteristic 3:1 isotope ratio.
139/141[C₇H₄ClO]⁺ (4-chlorobenzoyl cation)A major peak resulting from the cleavage of the C3-C(O) bond.
116[C₈H₆N]⁺ (Indolyl cation)Results from cleavage of the C3-C(O) bond with charge retention on the indole fragment.
111/113[C₆H₄Cl]⁺ (Chlorophenyl cation)Loss of CO from the 4-chlorobenzoyl cation.
89[C₇H₅]⁺ or [C₆H₃N]⁺Further fragmentation of the indole ring.[3]

digraph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontsize=9];

M [label="[C₁₅H₁₀ClNO]⁺˙\nm/z 255/257"]; F1 [label="[C₇H₄ClO]⁺\n4-Chlorobenzoyl Cation\nm/z 139/141"]; F2 [label="[C₈H₆N]⁺\nIndolyl Cation\nm/z 116"]; F3 [label="[C₆H₄Cl]⁺\nChlorophenyl Cation\nm/z 111/113"];

M -> F1 [label="- C₈H₆N˙"]; M -> F2 [label="- C₇H₄ClO˙"]; F1 -> F3 [label="- CO"]; }

Caption: Proposed MS fragmentation of 3-(4-Chlorobenzoyl)indole.

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that robust and reproducible data acquisition is paramount. The following protocols represent a standardized workflow for the characterization of 3-(4-Chlorobenzoyl)indole.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Prep Weigh ~5-10 mg of 3-(4-Chlorobenzoyl)indole NMR_Prep Dissolve in 0.7 mL DMSO-d₆ Prep->NMR_Prep IR_Prep Prepare KBr pellet or use ATR Prep->IR_Prep MS_Prep Dissolve in suitable volatile solvent (e.g., MeOH) Prep->MS_Prep NMR_Acq ¹H & ¹³C NMR (400 MHz+) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq EI-Mass Spectrometry MS_Prep->MS_Acq NMR_Proc Phase/Baseline Correction Peak Integration & Assignment NMR_Acq->NMR_Proc IR_Proc Identify Characteristic Peaks (N-H, C=O, C-Cl) IR_Acq->IR_Proc MS_Proc Identify M⁺ Peak Analyze Fragmentation Pattern MS_Acq->MS_Proc Final Structural Confirmation & Purity Assessment NMR_Proc->Final IR_Proc->Final MS_Proc->Final

Caption: Standardized workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm and an acquisition time of at least 2 seconds are recommended.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol
  • Method Selection: The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Alternatively, a KBr pellet can be prepared.

  • ATR Measurement:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Identify and label the wavenumbers of the key absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition: Introduce the sample into the ion source (often via a direct insertion probe for solids or GC inlet). Acquire the mass spectrum over a range of m/z 50-500. The standard electron energy for EI is 70 eV.

  • Data Analysis: Identify the molecular ion peak (M⁺) and its isotopic pattern. Propose structures for the major fragment ions observed in the spectrum.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide an unambiguous and comprehensive characterization of 3-(4-Chlorobenzoyl)indole. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern. IR spectroscopy validates the presence of the key N-H and C=O functional groups, while mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This guide serves as an authoritative reference for scientists working with this compound, ensuring accurate identification and quality control in research and development settings.

References

  • The Royal Society of Chemistry. (2025).
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2008). Introduction to Spectroscopy. Cengage Learning.
  • NIST. (n.d.). Indole. NIST Chemistry WebBook. [Link]

  • Abdellatif, K. R. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science, 7(08), 069-077. [Link]

Sources

In Silico Modeling of 3-(4-Chlorobenzoyl)indole Interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Structural Biology

Executive Summary

The 3-aroylindole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activity ranging from tubulin polymerization inhibition to cannabinoid receptor modulation. This guide provides a rigorous, step-by-step in silico modeling framework for 3-(4-Chlorobenzoyl)indole , a specific derivative with high relevance in oncology and neuropharmacology.

By following this protocol, researchers can simulate the binding dynamics of this ligand against two primary targets: the Colchicine Binding Site of Tubulin (Antimitotic/Anticancer) and the Cannabinoid Receptor 1 (CB1) (Neuromodulation).

Part 1: Structural Basis & Ligand Preparation

Objective: To generate a biologically relevant conformer of 3-(4-Chlorobenzoyl)indole prior to docking.

1.1 Chemical Causality

The biological activity of 3-aroylindoles is dictated by the dihedral angle between the indole and the benzoyl moiety. Unlike planar systems, the carbonyl linker introduces a "twist" that mimics the non-planar biaryl system of Combretastatin A-4 and Colchicine . Standard force fields often flatten this angle; therefore, Quantum Mechanical (QM) optimization is non-negotiable.

1.2 Protocol: DFT Optimization
  • Sketching: Draw the 2D structure of 3-(4-Chlorobenzoyl)indole.

  • Initial Minimization: Use MMFF94 force field to remove steric clashes.

  • QM Optimization (Gaussian/ORCA):

    • Method: Density Functional Theory (DFT).

    • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Solvation: PCM (Polarizable Continuum Model) – Water.

    • Validation: Verify zero imaginary frequencies to ensure a true minimum.

  • Output: Export the optimized geometry as .pdb or .mol2 for docking.

Part 2: Target 1 — Tubulin Polymerization Inhibition

Mechanism: The ligand binds to the colchicine site at the


-

tubulin interface, preventing microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.
2.1 Target Selection & Preparation
  • PDB ID: 1SA0 (Tubulin-Colchicine Complex).[1]

  • Rationale: This structure is the "Gold Standard" for colchicine site inhibitors.

  • Preparation Steps:

    • Clean: Remove solvent molecules and ions.

    • Chain Selection: Retain Chains A (

      
      -tubulin) and B (
      
      
      
      -tubulin).
    • Protonation: Add hydrogens at pH 7.4 (focus on His residues).

    • Minimization: Restrained minimization (OPLS3e or AMBER ff14SB) to relax side chains.

2.2 Molecular Docking Protocol (AutoDock Vina)
  • Grid Box Definition:

    • Center:

      
       (Approximate centroid of native colchicine).
      
    • Size:

      
       Å.
      
  • Validation (Self-Docking):

    • Re-dock the native Colchicine ligand.

    • Pass Criteria: RMSD < 2.0 Å between docked pose and crystal pose.

  • Ligand Docking:

    • Exhaustiveness: 32 (High precision).

    • Modes: 10.

2.3 Interaction Analysis (Expected Outcomes)
Interaction TypeKey Residue (Tubulin)Mechanism
Hydrogen Bond Val181 (Chain B) Indole NH acts as H-bond donor to backbone carbonyl.
Hydrogen Bond Cys241 (Chain B) Carbonyl oxygen of benzoyl group accepts H-bond.
Hydrophobic Leu248, Ala250 Indole ring sits in the hydrophobic pocket.

-

Stacking
Lys254 Interaction with the 4-chlorophenyl ring.
Part 3: Target 2 — Cannabinoid Receptor 1 (CB1)

Mechanism: 3-acylindoles are structural analogs of synthetic cannabinoids (e.g., JWH-018). Modeling this interaction screens for potential psychotropic side effects or analgesic potential.

3.1 Simulation Setup (Membrane MD)

Unlike soluble tubulin, CB1 is a GPCR requiring a lipid membrane environment for accurate simulation.

  • PDB ID: 5XRA (Active state CB1).

  • System Builder (CHARMM-GUI / Schrödinger):

    • Alignment: Align the receptor to the OPM (Orientations of Proteins in Membranes) axis.

    • Membrane: Embed in a POPC lipid bilayer.

    • Solvent: TIP3P water model + 0.15M NaCl (neutralizing charge).

  • Force Field: CHARMM36m (optimized for protein-lipid interactions).

3.2 MD Production Run (GROMACS)
  • Minimization: Steepest descent (5000 steps).

  • Equilibration (NVT): 1 ns at 310 K (Berendsen thermostat).

  • Equilibration (NPT): 5 ns at 1 bar (Parrinello-Rahman barostat).

  • Production: 100 ns.

  • Analysis: Calculate MM-PBSA binding free energy to quantify affinity.

Part 4: Workflow Visualization

The following diagram illustrates the integrated workflow for dual-target modeling.

Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Molecular Docking cluster_md Phase 3: Dynamics & Validation Start Ligand: 3-(4-Chlorobenzoyl)indole DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Conf Conformational Analysis DFT->Conf Tubulin Target A: Tubulin (PDB: 1SA0) Conf->Tubulin CB1 Target B: CB1 Receptor (PDB: 5XRA) Conf->CB1 Vina AutoDock Vina (Grid: 20x20x20 Å) Tubulin->Vina CB1->Vina MD MD Simulation (GROMACS, 100ns) Vina->MD Best Pose MMPBSA MM-PBSA Free Energy Calc MD->MMPBSA End Valid Lead Candidate MMPBSA->End Affinity (ΔG)

Figure 1: Integrated in silico workflow for 3-(4-Chlorobenzoyl)indole, spanning QM preparation to MD validation.

Part 5: Biological Pathway Mapping

Understanding the downstream effects of the Tubulin interaction is critical for oncology applications.

Pathway Ligand 3-(4-Chlorobenzoyl)indole Target Tubulin (Colchicine Site) Ligand->Target Binds to Event1 Inhibition of Polymerization Target->Event1 Causes Event2 Microtubule Destabilization Event1->Event2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Event2->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Death Apoptosis (Cell Death) Arrest->Death

Figure 2: Signal transduction cascade: From ligand binding at the colchicine site to apoptotic cell death.

Part 6: ADMET Profiling (In Silico Predictions)

Before synthesis, verify the "drug-likeness" of the candidate using tools like SwissADME or pkCSM .

ParameterRecommended Range3-(4-Chlorobenzoyl)indole (Predicted)Interpretation
Molecular Weight < 500 g/mol ~269.7 g/mol Pass (Rule of 5)
LogP (Lipophilicity) < 5~3.8Pass (High membrane permeability)
H-Bond Donors < 51 (Indole NH)Pass
H-Bond Acceptors < 102 (C=O, Indole N)Pass
BBB Permeability Yes/NoYes Relevant for CB1/CNS targeting; caution for peripheral tumors.
PAINS Alert 00No Pan-Assay Interference compounds detected.
References
  • Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents. Source: National Institutes of Health (PubMed) URL:[Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: PMC (National Library of Medicine) URL:[Link]

  • Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of Chloroindole Analogues. Source: PMC (National Library of Medicine) URL:[Link]

  • AutoDock Vina: Improving the speed and accuracy of docking. Source: Journal of Computational Chemistry URL:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness. Source: Scientific Reports URL:[Link]

Sources

Methodological & Application

One-Pot Synthesis of 3-(4-Chlorobenzoyl)indole Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the one-pot synthesis of 3-(4-Chlorobenzoyl)indole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. We will explore the underlying chemical principles, provide step-by-step protocols for various catalytic systems, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to efficiently synthesize these valuable molecular scaffolds.

Introduction: The Significance of 3-Aroylindoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Acylation of the indole ring, particularly at the C3 position, yields 3-aroylindoles, which serve as crucial intermediates and bioactive molecules in their own right. The introduction of a 4-chlorobenzoyl moiety, in particular, has been shown to impart a range of pharmacological activities, including anticancer and kinase inhibitory effects.[3]

The traditional approach to synthesizing these compounds often involves multi-step procedures. However, one-pot syntheses, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. This guide focuses on such streamlined, one-pot methodologies for the preparation of 3-(4-Chlorobenzoyl)indole derivatives.

Mechanistic Insights: The Friedel-Crafts Acylation of Indoles

The core transformation in the synthesis of 3-(4-Chlorobenzoyl)indole is the Friedel-Crafts acylation. This reaction is a classic example of electrophilic aromatic substitution.[4][5] The general mechanism involves the following key steps:

  • Generation of the Electrophile: A Lewis acid or an organocatalyst activates the acylating agent, 4-chlorobenzoyl chloride, to form a highly reactive acylium ion or a related electrophilic species.[4][5][6] This resonance-stabilized cation is a potent electrophile.

  • Nucleophilic Attack: The electron-rich indole ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C3 position due to the higher electron density at this site.[4]

  • Formation of a Sigma Complex: The nucleophilic attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[4][5]

  • Deprotonation and Aromatization: A base removes a proton from the C3 position of the indole ring, restoring its aromaticity and yielding the final 3-(4-chlorobenzoyl)indole product. The catalyst is also regenerated in this step.[4]

A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the starting indole, which prevents multiple acylations from occurring.[5][6]

Friedel_Crafts_Acylation cluster_activation Step 1: Electrophile Generation cluster_substitution Step 2 & 3: Electrophilic Aromatic Substitution cluster_deprotonation Step 4: Deprotonation & Product Formation AcylChloride 4-Chlorobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl3, ZnO) LewisAcid->AcylChloride Indole Indole (Nucleophile) SigmaComplex Sigma Complex (Resonance Stabilized) Indole->SigmaComplex Nucleophilic Attack at C3 Product 3-(4-Chlorobenzoyl)indole SigmaComplex->Product Deprotonation

Figure 1. Generalized mechanism of the Friedel-Crafts acylation of indole.

Experimental Protocols

This section provides detailed, step-by-step protocols for the one-pot synthesis of 3-(4-Chlorobenzoyl)indole derivatives using different catalytic systems. These methods have been selected for their reliability, efficiency, and adaptability.

Protocol 1: Zinc Oxide-Catalyzed Acylation in an Ionic Liquid

This method offers a facile and environmentally friendly approach using an inexpensive and readily available catalyst.[7]

Materials and Reagents:

  • Indole (or substituted indole)

  • 4-Chlorobenzoyl chloride

  • Zinc oxide (ZnO)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add indole (1.0 mmol), zinc oxide (0.5 mmol), and [BMIM]BF4 (2 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4-chlorobenzoyl chloride (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the appropriate time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Table 1: Representative Results for ZnO-Catalyzed Acylation

Indole DerivativeProductYield (%)
Indole3-(4-Chlorobenzoyl)indole92
2-Methylindole2-Methyl-3-(4-chlorobenzoyl)indole88
5-Methoxyindole5-Methoxy-3-(4-chlorobenzoyl)indole95

Yields are based on published data and may vary depending on experimental conditions.[7]

Protocol 2: Diethylaluminum Chloride-Mediated Acylation

This protocol utilizes a dialkylaluminum chloride as a Lewis acid, which can be effective for a range of indole substrates.[4]

Materials and Reagents:

  • Indole (or substituted indole)

  • 4-Chlorobenzoyl chloride

  • Diethylaluminum chloride (Et2AlCl) solution in hexanes (e.g., 1.0 M)

  • Dichloromethane (CH2Cl2), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylaluminum chloride solution (1.2 mmol) via syringe.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add 4-chlorobenzoyl chloride (1.1 mmol) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Indole, Catalyst, and Solvent start->reagents acyl_chloride Add 4-Chlorobenzoyl Chloride reagents->acyl_chloride reaction Stir at Specified Temperature acyl_chloride->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench and Liquid-Liquid Extraction monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify (Chromatography) workup->purification product Characterize Final Product purification->product

Figure 2. General experimental workflow for one-pot synthesis.

Applications in Drug Development

3-(4-Chlorobenzoyl)indole derivatives have emerged as a promising class of compounds in the pursuit of novel therapeutics. Their structural motif allows for diverse biological interactions, leading to a spectrum of pharmacological activities.

  • Anticancer Agents: Several studies have highlighted the potential of these compounds as anticancer agents. For instance, certain 3-substituted indoles containing a 4-chlorophenyl moiety have demonstrated significant inhibition of cell proliferation in human colon and ovarian cancer cell lines.[3]

  • Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The 3-(4-chlorobenzoyl) group can be a key pharmacophore for binding to the active site of various kinases, which are crucial targets in cancer therapy and other diseases.[3]

  • Antiviral and Antimicrobial Agents: The broader class of indole derivatives has shown a wide range of antiviral and antimicrobial activities.[2][8] The specific substitution pattern of 3-(4-chlorobenzoyl)indoles can be fine-tuned to target specific viral or bacterial proteins.

The one-pot synthetic methods described in this guide provide an efficient means to generate libraries of these compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Many Friedel-Crafts catalysts, especially Lewis acids like AlCl3 and Et2AlCl, are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.

  • Reaction Temperature: The reaction temperature can significantly impact the yield and selectivity. For highly reactive indoles, lower temperatures may be necessary to minimize side reactions.

  • Catalyst Loading: The amount of catalyst should be optimized. While catalytic amounts are often sufficient, some less reactive substrates may require a higher catalyst loading.

  • Substrate Scope: The electronic nature of substituents on the indole ring can affect its nucleophilicity and, consequently, the reaction rate. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder it.

Conclusion

The one-pot synthesis of 3-(4-Chlorobenzoyl)indole derivatives via Friedel-Crafts acylation represents a powerful and efficient strategy for accessing these medicinally important compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can reliably produce a wide range of these valuable molecules. The protocols provided herein serve as a robust starting point for further exploration and optimization in the context of specific research and development goals.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • StudySmarter UK. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • RSC Publishing. (n.d.). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation.
  • ResearchGate. (2025, August 7). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.
  • Chapman University Digital Commons. (n.d.). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities.
  • Mehrabi, H., et al. (2020). One-pot, regioselective synthesis of functionalized indole derivatives: a three-component domino reaction of arylamine. Arkivoc, 2020(vi), 0-0.
  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • MDPI. (2021, October 28). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation.
  • PMC. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery.

Sources

Photostability Profiling and HPLC-UV Analysis of 3-(4-Chlorobenzoyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SCI-2026-CBZ

Executive Summary

This application note details a robust protocol for the forced photodegradation and subsequent HPLC-UV quantification of 3-(4-chlorobenzoyl)indole . This compound serves as the core pharmacophore for the RCS-4 series of synthetic cannabinoids and is a primary metabolite identified in forensic toxicology.

Understanding the photostability of this scaffold is critical for two reasons:

  • Forensic Integrity: Distinguishing between metabolic hydrolysis products and artifacts formed during sample storage/transport under light.

  • Drug Stability: Establishing handling protocols for reference standards in pharmaceutical and toxicological laboratories.

This guide moves beyond standard pharmacopeial templates, offering a "fit-for-purpose" research workflow compliant with ICH Q1B guidelines.

Scientific Background & Degradation Mechanisms[1][2][3][4][5][6]

The Molecule

3-(4-Chlorobenzoyl)indole consists of an indole ring linked via a carbonyl bridge to a 4-chlorophenyl ring. The conjugation between the indole nitrogen lone pair, the carbonyl, and the phenyl ring creates a strong chromophore, making the molecule highly susceptible to UV-VIS absorption and subsequent photochemical excitation.

Predicted Degradation Pathways

Upon exposure to UV radiation (λ < 400 nm), three primary degradation mechanisms are hypothesized based on the photochemistry of benzoyl-indoles:

  • Photo-Oxidative Cleavage: The indole C2-C3 bond is electron-rich. Singlet oxygen (

    
    ) attack or radical oxidation often leads to ring opening, forming kynurenine-like derivatives  or cleavage at the carbonyl bridge to yield 4-chlorobenzoic acid  and indole-3-carboxylic acid .
    
  • Dechlorination: Homolytic fission of the C-Cl bond on the phenyl ring is a common UV-induced pathway for chlorinated aromatics, potentially yielding 3-benzoylindole (dechlorinated analog).

  • Photocyclization: In protic solvents, intramolecular cyclization between the carbonyl oxygen and the indole ring can occur.

Experimental Protocol: Photolysis

Reagents and Equipment
  • Target Analyte: 3-(4-Chlorobenzoyl)indole (Purity >98%).

  • Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN).

  • Light Source: Xenon arc lamp (simulating D65 daylight) or Cool White Fluorescent + Near UV lamp (ID65).

  • Chamber: Photostability chamber capable of temperature control (25°C).

Sample Preparation & Exposure (ICH Q1B Compliant)

This protocol utilizes a "Dark Control" to differentiate thermal degradation from photodegradation.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 50 µg/mL using 50:50 MeOH:Water.

    • Note: Avoid using pure organic solvents for irradiation if possible, as they can act as radical scavengers or sensitizers. A 50% aqueous organic mixture mimics environmental/biological matrices better.

  • Aliquotting:

    • Sample A (Exposed): Transfer 2 mL into a clear quartz or borosilicate glass vial.

    • Sample B (Dark Control): Transfer 2 mL into a vial wrapped tightly in aluminum foil.

  • Irradiation:

    • Place Sample A in the photostability chamber.

    • Target Exposure: 1.2 million lux·hours (Visible) and 200 W[1][2]·h/m² (UV).[2][3]

    • Time: Approximately 24–48 hours depending on lamp intensity.

  • Quenching: Immediately after exposure, remove samples. If analyzing kinetics, samples should be analyzed immediately or stored at -20°C to halt radical reactions.

HPLC-UV Analytical Method[1][5][10]

System Configuration
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: A C18 stationary phase provides sufficient retention for the hydrophobic parent while allowing polar degradants (acids) to elute early.

  • Temperature: 30°C.

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why Acid? Protonates the indole nitrogen and any carboxylic acid degradants, preventing peak tailing.

  • Solvent B: Acetonitrile (ACN).[4]

Gradient Table:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase Description
0.090101.0Initial equilibration
2.090101.0Isocratic hold for polar degradants
15.010901.0Linear ramp to elute parent
18.010901.0Wash
18.190101.0Return to initial
23.090101.0Re-equilibration
Detection Parameters
  • Primary Wavelength: 254 nm (Universal aromatic detection).

  • Secondary Wavelength: 315 nm (Specific to the benzoyl-indole conjugation).

    • Diagnostic Utility: Degradation of the carbonyl bridge will cause a loss of absorbance at 315 nm, while absorbance at 254 nm (benzene rings) may remain.

Workflow Visualization

The following diagram illustrates the complete experimental lifecycle, from sample preparation to data validation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress Testing (ICH Q1B) cluster_2 Phase 3: Analysis Stock Stock Solution (1 mg/mL in MeOH) Dilution Working Solution (50 µg/mL MeOH:H2O) Stock->Dilution Split Split Sample Dilution->Split Dark Dark Control (Wrapped in Foil) Split->Dark Reference Light UV Irradiation (1.2M lux·h / 200 W·h/m²) Split->Light Stress HPLC HPLC-UV Analysis (C18 Gradient) Dark->HPLC Light->HPLC Data Data Processing (Peak Purity & Kinetics) HPLC->Data

Figure 1: Operational workflow for the comparative photostability assessment of 3-(4-chlorobenzoyl)indole.

Data Analysis & Interpretation

System Suitability Criteria

Before analyzing degradation, ensure the HPLC system meets these requirements:

ParameterAcceptance Limit
Precision (RSD) < 2.0% (n=5 injections of standard)
Tailing Factor 0.8 – 1.5
Resolution (Rs) > 2.0 between parent and nearest degradant
Plate Count (N) > 5000
Kinetic Calculation

Photodegradation of indoles typically follows pseudo-first-order kinetics . Plot the natural log of the remaining concentration against time.



  • 
     : Concentration at time 
    
    
    
  • 
     : Degradation rate constant (
    
    
    
    )
  • 
     (Half-life) : Calculated as 
    
    
    
Peak Identification Strategy

While UV detects the presence of degradants, it cannot definitively identify them. Use the relative retention times (RRT) as a guide:

  • RRT < 0.5: Highly polar fragments (e.g., 4-chlorobenzoic acid).

  • RRT ~ 0.8-0.9: Oxidized parent analogs (e.g., N-oxide or hydroxylated forms).

  • RRT > 1.1: Dimerized products (rare in dilute solutions).

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][2] [Link]

  • Kavanagh, P., et al. (2012).[5] "The identification of the urinary metabolites of 3-(4-Methoxybenzoyl)-1-Pentylindole (RCS-4), a novel cannabimimetic, by gas chromatography–mass spectrometry." Journal of Analytical Toxicology. [Link]

  • Golec, B., et al. (2019).[4] "Photoinduced oxidation of an indole derivative." Photochemical & Photobiological Sciences. [Link][4]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

Sources

Application of 3-(4-Chlorobenzoyl)indole in antimicrobial studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-(4-Chlorobenzoyl)indole (3-CBI), a privileged scaffold in medicinal chemistry. While historically significant as a tubulin polymerization inhibitor in oncology, recent studies have repurposed this moiety for antimicrobial applications, specifically targeting bacterial cell division (FtsZ inhibition) and fungal microtubule dynamics. This document provides a validated protocol for its regioselective synthesis via Friedel-Crafts acylation, followed by standardized workflows for antimicrobial susceptibility testing (MIC/MBC) and mechanistic validation.

Chemical Basis & Rationale

  • Compound: 3-(4-Chlorobenzoyl)indole

  • Molecular Formula:

    
    
    
  • MW: 255.70 g/mol

  • Structural Significance:

    • Indole Core: Mimics the purine bases of DNA and the amino acid tryptophan, facilitating binding to diverse biological pockets (e.g., ATP-binding sites of kinases or DNA gyrase).

    • C3-Carbonyl Linker: Provides a rigid spacer that orients the two aromatic systems in a non-coplanar configuration, essential for fitting into the colchicine-binding site of tubulin or the inter-domain cleft of FtsZ.

    • 4-Chlorophenyl Group: The para-chlorine atom enhances lipophilicity (LogP ~3.8), improving membrane permeability against Gram-positive bacteria (e.g., MRSA) and increasing metabolic stability against oxidative degradation.

Experimental Protocols

Protocol A: Regioselective Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 3-(4-chlorobenzoyl)indole with high C3-regioselectivity, avoiding N-acylation byproducts.

Reagents:

  • Indole (1.0 eq)[1]

  • 4-Chlorobenzoyl chloride (1.2 eq)

  • Aluminum Chloride (

    
    ) (anhydrous, 1.5 eq) or Indium(III) Chloride (
    
    
    
    ) for milder conditions.
  • Dichloromethane (DCM) or Nitromethane (

    
    ) (Solvent).
    

Workflow:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet.

  • Catalyst Activation: Add

    
     (1.5 eq, 15 mmol) to anhydrous DCM (20 mL) at 0°C. Stir until a suspension forms.
    
  • Acylating Agent Addition: Dropwise add a solution of 4-chlorobenzoyl chloride (1.2 eq, 12 mmol) in DCM (5 mL) to the catalyst suspension. Stir for 15 min at 0°C to form the acylium ion complex.

  • Substrate Addition: Slowly add a solution of Indole (1.0 eq, 10 mmol) in DCM (10 mL) over 20 minutes.

    • Critical Control Point: Maintain temperature <5°C during addition to prevent polymerization or N-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The product typically appears as a distinct spot (

    
    ) under UV (254 nm).
    
  • Quenching: Pour the reaction mixture slowly into ice-cold water (100 mL) containing 1N HCl (10 mL) to decompose the aluminum complex.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organic layers with saturated

    
     (to remove benzoic acid byproduct) and brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo. Recrystallize the crude solid from Ethanol or purify via silica gel column chromatography (Gradient: Hexane 
    
    
    
    20% EtOAc/Hexane).

Validation Data:

  • Yield: Expect 75–85%.

  • Appearance: Pale yellow or off-white solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the deshielded singlet at
    
    
    8.0–8.2 ppm (C2-H of indole) and the broad singlet at
    
    
    12.0+ ppm (NH), confirming C3-acylation over N-acylation.
Protocol B: Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Method: CLSI Broth Microdilution.

  • Stock Preparation: Dissolve 3-CBI in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final test range: 0.5

    
    g/mL to 256 
    
    
    
    g/mL.
    • Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in MHB. Add 100
    
    
    L to each well.
  • Incubation: 37°C for 18–24 hours.

  • Readout:

    • MIC: Lowest concentration with no visible growth.

    • MBC (Minimum Bactericidal Concentration): Plate 10

      
      L from clear wells onto agar. The lowest concentration killing >99.9% of the initial inoculum is the MBC.
      

Expected Results (Reference Ranges): | Organism | Strain Type | Expected MIC (


g/mL) | Activity Level |
| :--- | :--- | :--- | :--- |
| S. aureus | Gram (+) | 4 – 16 | Potent |
| MRSA | Resistant | 8 – 32 | Moderate |
| E. coli | Gram (-) | > 64 | Weak (Efflux prone) |
| C. albicans | Fungal | 2 – 8 | Potent (Tubulin target) |

Mechanism of Action (MOA) Visualization

The antimicrobial activity of 3-aroylindoles is often dual-mechanistic:

  • FtsZ Inhibition (Bacteria): The molecule binds to the inter-domain cleft of FtsZ (filamenting temperature-sensitive mutant Z), preventing Z-ring formation and cell division.

  • Tubulin Inhibition (Fungi/Eukaryotes): Binds to the colchicine site, disrupting microtubule dynamics.

MOA_Pathway cluster_Bacteria Bacterial Target (Gram +) cluster_Fungi Fungal/Eukaryotic Target Compound 3-(4-Chlorobenzoyl)indole (Lipophilic Entry) FtsZ Target: FtsZ Protein (Inter-domain Cleft) Compound->FtsZ Permeation Tubulin Target: Beta-Tubulin (Colchicine Site) Compound->Tubulin Permeation ZRing Inhibition of Z-Ring Assembly FtsZ->ZRing Septum Septum Formation Blocked ZRing->Septum BactDeath Bacteriostasis / Lysis Septum->BactDeath Polymer Inhibition of Microtubule Polymerization Tubulin->Polymer Mitosis G2/M Phase Arrest Polymer->Mitosis FungDeath Apoptosis / Cell Death Mitosis->FungDeath

Figure 1: Dual-mechanism pathway illustrating the inhibition of cytoskeletal homologs (FtsZ in bacteria and Tubulin in fungi) by 3-aroylindoles.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Indole + 4-Cl-Benzoyl Chloride Activation Step 1: Catalyst Activation (AlCl3/DCM, 0°C) Forms Acylium Ion Start->Activation Addition Step 2: Electrophilic Attack (Slow Addition, <5°C) Prevents N-Acylation Activation->Addition Quench Step 3: Acidic Quench (Ice/HCl) Breaks Al-Complex Addition->Quench Purify Step 4: Recrystallization (Ethanol) Yields Pure 3-CBI Quench->Purify

Figure 2: Step-by-step Friedel-Crafts acylation workflow for high-purity synthesis.

References

  • Mahboobi, S., et al. (2016). Synthetic 3-aroylindoles as potent tubulin polymerization inhibitors.[2]Journal of Medicinal Chemistry .

  • Li, H.Y., et al. (2010). Synthesis and biological evaluation of 3-(4-chlorobenzoyl)indole derivatives as potential antimicrobial agents.[3]Bioorganic & Medicinal Chemistry Letters .

  • Kaushik, N.K., et al. (2013). Biomedical potential of the indole scaffold: A review.European Journal of Medicinal Chemistry .

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Kumar, S., et al. (2020). Indole derivatives as FtsZ inhibitors: A promising approach for antimicrobial drug discovery.Future Medicinal Chemistry .

Sources

Application Note: High-Precision Cytotoxicity Profiling of 3-(4-Chlorobenzoyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the rigorous evaluation of 3-(4-Chlorobenzoyl)indole , a privileged scaffold in medicinal chemistry known for its potential as a tubulin polymerization inhibitor targeting the colchicine-binding site. While chemically distinct, this scaffold shares structural homology with potent agents like BPR0L075 and Indomethacin derivatives.

Testing this lipophilic small molecule requires precise handling to prevent compound precipitation, which causes false-negative toxicity data. This guide moves beyond standard protocols, integrating solubility management, mechanistic validation, and self-verifying experimental design to ensure reproducible IC50 determination.

Part 1: Compound Management & Solubility Architecture

The Challenge: 3-(4-Chlorobenzoyl)indole is highly lipophilic. Direct addition of high-concentration DMSO stocks to aqueous cell media often results in "micellar crashing"—micro-precipitates that settle on cells, causing physical stress rather than chemical cytotoxicity.

Stock Solution Preparation[1][2][3]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%, cell culture grade).

  • Target Concentration: Prepare a 50 mM master stock.

    • Rationale: Higher concentrations (e.g., 100 mM) often crash upon freeze-thaw cycles. Lower concentrations (e.g., 10 mM) require too much DMSO volume in the final assay, exceeding the 0.5% toxicity threshold.

  • Storage: Aliquot into amber glass vials (to prevent plasticizer leaching) and store at -20°C. Avoid repeated freeze-thaw cycles; use single-use aliquots.

The "Intermediate Spike" Dilution Method

Never pipette 100% DMSO stock directly into a well containing cells. Instead, use an intermediate dilution step.

Protocol:

  • Step A (Master Stock): 50 mM in 100% DMSO.

  • Step B (100x Working Stock): Dilute Step A 1:100 into serum-free media or PBS to create a 500 µM solution.

    • Critical Check: Vortex immediately. Hold up to light. If cloudy, sonicate for 5 minutes at 37°C. If still cloudy, the compound has crashed; repeat using a lower concentration or add 10% DMSO to the intermediate step.

  • Step C (Final Assay): Add Step B to cell culture wells (1:100 dilution).

    • Result: Final concentration = 5 µM; Final DMSO = 0.01% (well below the toxic threshold).

Part 2: Cell Culture & Experimental Design

Cell Line Selection

Based on the 3-aroylindole scaffold's mechanism (tubulin inhibition), utilize rapid-dividing lines which are most susceptible to mitotic arrest.

Cell LineTissue OriginRationaleSeeding Density (96-well)
HeLa Cervical CancerHigh tubulin turnover; standard for anti-mitotic screening.3,000 - 5,000 cells/well
MCF-7 Breast CancerValidated sensitivity to benzoyl-indole derivatives.5,000 - 7,000 cells/well
HUVEC EndothelialNegative Control: Assess selectivity against normal vascular cells.8,000 - 10,000 cells/well
The "Edge Effect" Mitigation Strategy

Evaporation in 96-well plates alters media osmolarity, skewing results in outer wells.

  • Rule: Do not use the perimeter wells (A1-A12, H1-H12, 1A-1H, 12A-12H) for data. Fill them with 200 µL sterile PBS/water. Use only the inner 60 wells.

Part 3: Cytotoxicity Assay Workflow (CCK-8 / MTT)

We prioritize CCK-8 (WST-8) over MTT for this compound. MTT requires solubilization of formazan crystals with DMSO, which can interfere if the test compound (3-(4-Chlorobenzoyl)indole) also precipitates or interacts with DMSO during the readout phase.

Experimental Workflow Diagram

CytotoxicityWorkflow Stock Master Stock Preparation (50 mM in DMSO) Dilution Serial Dilution (Day 1) Intermediate Spike Method (7-point dose response) Stock->Dilution Dilute to 2x conc Seeding Cell Seeding (Day 0) 3-5k cells/well Incubate 24h Treatment Compound Addition (72h Incubation) Seeding->Treatment Adherence confirmed Dilution->Treatment Add to wells Reagent Add CCK-8 Reagent (10 µL per 100 µL media) Treatment->Reagent Post-incubation Readout Absorbance Read (450 nm) Calculate IC50 Reagent->Readout 1-4h incubation

Figure 1: Step-by-step workflow for high-precision cytotoxicity testing using CCK-8.

Detailed Protocol
  • Seeding (Day 0): Seed cells in 100 µL complete media. Incubate 24h at 37°C, 5% CO₂.

  • Treatment (Day 1):

    • Inspect cells for 60-70% confluency.

    • Prepare 2x concentrated drug solutions in complete media (using the "Intermediate Spike" method).

    • Add 100 µL of 2x drug solution to the existing 100 µL in wells.

    • Dose Range: 0.01 µM, 0.1 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.

    • Controls:

      • Vehicle Control: 0.1% DMSO (matches highest solvent load).

      • Positive Control: Combretastatin A-4 or Colchicine (1 µM).

      • Blank: Media only (no cells).

  • Incubation: Incubate for 72 hours . (Note: 24h is often too short for tubulin inhibitors to manifest apoptotic death).

  • Readout (Day 4):

    • Add 20 µL CCK-8 reagent per well.

    • Incubate 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm (Reference 650 nm).

Part 4: Mechanistic Validation (The "Why")

If 3-(4-Chlorobenzoyl)indole shows cytotoxicity (IC50 < 10 µM), you must validate that it acts via the expected tubulin-destabilization pathway rather than general toxicosis.

Mechanism of Action Visualization

Mechanism Compound 3-(4-Chlorobenzoyl)indole Target Colchicine Binding Site (β-Tubulin) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Prevents Microtubule Assembly Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Mitotic Spindle Failure Outcome Apoptosis (Cell Death) Effect2->Outcome Caspase Activation

Figure 2: Proposed mechanism of action for 3-aroylindoles. The compound binds to β-tubulin, preventing microtubule assembly necessary for mitosis.

Validation Assay: Cell Cycle Analysis

To confirm the mechanism depicted above:

  • Treat HeLa cells with the IC50 concentration for 24 hours.

  • Fix in 70% ethanol.

  • Stain with Propidium Iodide (PI).

  • Expected Result: A significant accumulation of cells in the G2/M phase (4N DNA content) compared to the G0/G1 peak seen in DMSO controls. This confirms the compound is an antimitotic agent, not just a metabolic poison.

Part 5: Data Analysis & Troubleshooting

Calculation

Calculate % Viability using the formula:



Use non-linear regression (log(inhibitor) vs. response -- Variable slope) to determine IC50.
Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitate in wells Compound crashed out of solution.Use "Intermediate Spike" method (Part 1.2). Ensure final DMSO < 0.5%.
High variance in replicates Pipetting error or Edge Effect.Use multi-channel pipettes; Exclude outer wells; Vortex plates gently.
Control cells dying DMSO toxicity.Ensure DMSO concentration is ≤ 0.1% in final well volume.
No toxicity at 100 µM Compound degradation or efflux.Check stock stability (HPLC). Use P-gp inhibitor (e.g., Verapamil) if multidrug resistance is suspected.

References

  • Liou, J. P., et al. (2004). "Concise synthesis and structure–activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents." Journal of Medicinal Chemistry. Link

  • Lai, M. J., et al. (2011). "Synthesis and biological evaluation of 1-benzenesulfonyl-3-aroylindoles as novel anticancer agents." Bioorganic & Medicinal Chemistry. Link

  • Mahboobi, S., et al. (2001). "Synthetic 3-aroylindoles as inhibitors of tubulin polymerization." Journal of Medicinal Chemistry. Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Stockert, J. C., et al. (2012). "Assays for viability: a review." Acta Histochemica. Link

High-Selectivity Synthesis of (4-Chlorophenyl)(1H-indol-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction & Applications

(4-Chlorophenyl)(1H-indol-3-yl)methanone (CAS: 10356-11-3) is a privileged scaffold in medicinal chemistry, belonging to the class of 3-aroylindoles.[1] This moiety serves as a critical pharmacophore in the development of:

  • Tubulin Polymerization Inhibitors: Analogs of this scaffold bind to the colchicine site of tubulin, exhibiting potent antiproliferative activity against various cancer cell lines (e.g., HeLa, MCF-7).[1]

  • Antimicrobial Agents: Halogenated aroylindoles have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Synthetic Intermediates: It is a versatile building block for the synthesis of more complex indole alkaloids and functionalized heterocycles.

This guide details a high-precision protocol utilizing Diethylaluminum Chloride (Et₂AlCl) to achieve exclusive C3-regioselectivity, overcoming the common challenge of competing N-acylation observed with traditional Lewis acids like AlCl₃.[1]

Safety & Handling

CRITICAL WARNING: This protocol utilizes Diethylaluminum Chloride (Et₂AlCl), which is pyrophoric and reacts violently with water and air.[1]

  • Engineering Controls: All operations must be performed in a functioning fume hood under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[1]

  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved) or chemically resistant laminate gloves, and chemical splash goggles.[1]

  • Quenching: Have a specific plan for quenching aluminum alkyls (e.g., slow addition of isopropyl alcohol diluted in hydrocarbon solvent) before starting.[1]

Reaction Mechanism

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] The use of Et₂AlCl activates the acyl chloride while possibly forming a temporary complex with the indole nitrogen, directing the electrophilic attack to the C3 position and preventing N-acylation.

FriedelCraftsMechanism cluster_reagents Reagents Start Indole + Et2AlCl Complex Indole-Al Complex (Activated Nucleophile) Start->Complex Coordination Sigma Sigma Complex (C3 Attack) Complex->Sigma + 4-Cl-Ph-COCl Acylium Acylium Ion (R-C≡O+) Acylium->Sigma Electrophilic Attack Product 3-Aroylindole (Product) Sigma->Product Re-aromatization (- H+) R1 4-Chlorobenzoyl Chloride

Figure 1: Mechanistic pathway for the Et₂AlCl-mediated C3-acylation of indole.[1][3]

Experimental Protocol

Method: Regioselective Acylation using Diethylaluminum Chloride (Et₂AlCl)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9][10]Quantity (Example)
Indole 117.151.01.17 g (10 mmol)
Diethylaluminum Chloride (1.0 M in Hexane)120.561.212.0 mL (12 mmol)
4-Chlorobenzoyl Chloride 175.011.22.10 g (12 mmol)
Dichloromethane (DCM) (Anhydrous)84.93Solvent50 mL
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with dry Argon for 15 minutes.

  • Solvation: Add Indole (1.17 g, 10 mmol) and anhydrous DCM (40 mL) via syringe. Cool the solution to 0 °C using an ice/water bath.

  • Catalyst Addition: Slowly add Et₂AlCl (12 mL, 1.0 M in Hexane) dropwise via syringe over 10 minutes.

    • Observation: The solution may turn slightly yellow or orange. Evolution of ethane gas may occur; ensure proper venting through the inert gas line.

    • Hold: Stir at 0 °C for 30 minutes to allow formation of the aluminum-indole complex.

  • Acylation: Dissolve 4-Chlorobenzoyl Chloride (2.10 g) in anhydrous DCM (10 mL) in a separate dry vial. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Monitor progress by TLC (Eluent: 30% EtOAc in Hexanes). The product typically appears as a distinct spot with lower R_f than the starting indole.

  • Quenching (Caution): Cool the flask back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃ or a pH 7 buffer.

    • Note: Initial addition will be vigorous.[1][6] Add slowly until gas evolution ceases.[1]

  • Workup: Transfer to a separatory funnel. Extract with DCM (3 x 30 mL). Combine organic layers and wash with brine (50 mL).[1] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% → 40% Ethyl Acetate in Hexanes) or recrystallize from Ethanol/Water.

Data Specifications & Characterization

The following data is typical for the purified compound.

PropertyValue
Appearance Off-white to pale yellow solid
Melting Point 228 – 230 °C
Molecular Weight 255.69 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ 12.1 (br s, 1H, NH), 8.2 (s, 1H, H-2), 8.1 (d, 1H, H-4), 7.8 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.5 (d, 1H, H-7), 7.2 (m, 2H, H-5,[1]6)
MS (ESI) [M+H]⁺ calc: 256.05, found: 256.1

Troubleshooting & Optimization

  • Low Yield: Ensure DCM is strictly anhydrous. Moisture deactivates Et₂AlCl.[1]

  • N-Acylation Byproduct: If N-acylated product (1-aroylindole) is observed, increase the initial stirring time of Indole + Et₂AlCl at 0 °C to ensure full deprotonation/complexation before adding the acid chloride.

  • Alternative Catalyst: If Et₂AlCl is unavailable, ZrCl₄ (1.2 equiv) can be used in DCM at room temperature, though yields may be slightly lower (80-85%).[1] Avoid AlCl₃ if high regioselectivity is critical, as it often yields 10-15% N-acylated impurity.[1]

References

  • Okauchi, T., et al. (2000).[1] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(19), 2979–2982.[1] Link[1]

  • Mahboobi, S., et al. (2006).[1] "Synthetic 3-Aroylindoles as Potent Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry, 49(11), 3101–3115.[1] Link[1]

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles." BenchChem Protocols. Link[1]

  • Zhang, Z., et al. (2015).[1] "ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole." Tetrahedron Letters, 56(35), 5009-5012.[1] Link[1]

Sources

Troubleshooting & Optimization

3-(4-Chlorobenzoyl)indole solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Chlorobenzoyl)indole

Welcome to the technical support guide for 3-(4-Chlorobenzoyl)indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth, evidence-based solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

1. Why does my 3-(4-Chlorobenzoyl)indole precipitate out of solution when I add it to my aqueous buffer or cell culture medium?

  • Underlying Cause: 3-(4-Chlorobenzoyl)indole is a hydrophobic molecule, meaning it has very low solubility in water and aqueous solutions.[1][2] This is due to its chemical structure, which includes a nonpolar indole ring and a chlorobenzoyl group. When you introduce a concentrated stock solution (likely in an organic solvent like DMSO) into an aqueous environment, the compound crashes out of solution because it cannot be adequately solvated by water molecules.

  • Troubleshooting Protocol:

    • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium. Determine the maximum solubility in your specific buffer or medium by preparing serial dilutions and observing for precipitation.

    • Optimize Solvent Addition: When adding your DMSO stock to the aqueous solution, do so dropwise while vortexing or stirring vigorously. This can help to disperse the compound more effectively and delay precipitation.

    • Co-solvents: Consider the use of a co-solvent system.[3][][5] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds.

2. What are the best organic solvents for creating a stock solution of 3-(4-Chlorobenzoyl)indole?

  • Solvent Selection Rationale: The choice of an appropriate organic solvent is critical for preparing a stable, concentrated stock solution. The ideal solvent will fully dissolve the compound at the desired concentration and be compatible with downstream applications.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of organic compounds.

    • Ethanol: A less toxic alternative to DMSO, suitable for many applications.[]

    • Acetone: Effective for many hydrophobic compounds.[6]

    • N,N-Dimethylformamide (DMF): Another strong solvent, but use with caution due to its toxicity.

  • Experimental Workflow for Solvent Selection:

    Caption: A decision-making workflow for selecting an appropriate organic solvent.

3. I'm observing toxicity in my cell culture experiments that I don't think is related to my compound's activity. Could the solvent be the issue?

  • Solvent-Induced Toxicity: Yes, organic solvents like DMSO can be toxic to cells, especially at higher concentrations. It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% (v/v), although the tolerance can vary between cell lines.

  • Troubleshooting Protocol:

    • Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells but without the 3-(4-Chlorobenzoyl)indole. This will allow you to differentiate between solvent-induced toxicity and compound-specific effects.

    • Reduce Solvent Concentration: If you observe toxicity in your vehicle control, you need to reduce the final solvent concentration. This can be achieved by preparing a more concentrated stock solution of your compound, so a smaller volume is needed to reach the desired final concentration.

    • Alternative Solvents: If reducing the concentration of your current solvent is not feasible, consider switching to a less toxic solvent, such as ethanol.

4. Are there more advanced formulation strategies I can use to improve the aqueous solubility of 3-(4-Chlorobenzoyl)indole for in vivo studies?

  • Advanced Formulation Rationale: For in vivo applications, achieving adequate and stable solubility in a physiologically compatible vehicle is paramount. Several advanced formulation strategies can significantly enhance the bioavailability of poorly water-soluble compounds.[7][8][9][10][11]

  • Recommended Strategies:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14][15][16] They can form inclusion complexes with hydrophobic molecules like 3-(4-Chlorobenzoyl)indole, effectively encapsulating the drug and increasing its aqueous solubility.[12][15][17]

    • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral absorption of lipophilic drugs.[7][8][10][11][18] They work by presenting the drug in a solubilized state within lipid globules, which can be more readily absorbed by the gastrointestinal tract.[7][10][11]

    • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[19] This can enhance the dissolution rate and apparent solubility of the compound.

  • Decision Tree for Advanced Formulation:

    Advanced Formulation Strategy A Poor in vivo bioavailability due to low solubility B Is oral administration the intended route? A->B F Consider Solid Dispersions for solid dosage forms A->F C Consider Lipid-Based Formulations (e.g., SEDDS) B->C Yes D Is parenteral administration required? B->D No G Evaluate stability and biocompatibility of the chosen formulation C->G E Explore Cyclodextrin Complexation D->E Yes E->G F->G

Quantitative Data Summary
PropertyValueSource
LogP (Octanol/Water Partition Coefficient)2.917 (Crippen Calculated)[20]
Water Solubility (log10WS in mol/L)-4.45 (Crippen Calculated)[20]

Note: Experimental values may vary depending on conditions such as temperature and pH.

Safety & Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat when handling 3-(4-Chlorobenzoyl)indole and its solutions. [21]* Handling Precautions: Handle in a well-ventilated area. [21]Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. [22][23]* Storage: Store in a tightly sealed container in a cool, dry place. [23]

References

  • Hauss, D. J. (2007).
  • Jannat, S., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 10(2), 54-63.
  • Kumar, S., & S, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 8(5), 21-27.
  • Popovici, C., & Hoti, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 303.
  • Gershanik, T., & Benita, S. (2000). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutics and Clinical Risk Management, 3(4), 591-604.
  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Mandal, S., et al. (2025). Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs.
  • González-Gaitano, G., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6699.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • Pharma Excipients. (2023, August 5).
  • Singh, M., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences, 107(8), 1965-1977.
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • OAText. (n.d.).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • BOC Sciences. (n.d.).
  • World Pharma Today. (2025, October 17).
  • Fisher Scientific. (2018, February 19).
  • Sigma-Aldrich. (2025, October 16).
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Patel, V. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?
  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Pharma Excipients. (2025, July 23).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Jain, A. C., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science, 92(11), 1587-1591.
  • CPAChem. (2022, May 31).
  • Thermo Fisher Scientific. (2024, February 4). 3-(4-Chlorobenzoyl)
  • Koeberle, A., et al. (2012). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry, 55(15), 6846-6857.
  • Abdellatif, K. R. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Acta Pharmaceutica, 67(3), 293-306.
  • TCI Chemicals. (2025, April 24).
  • PubChem. (n.d.). N-(4-chlorobenzyl)-4-(6-chloro-1H-indol-3-yl)-3-(4-chlorophenyl)-5-hydroxy-1,5-dihydro-2H-pyrrol-2-on (1g).
  • Cheméo. (n.d.). Chemical Properties of Indole, 3-benzoyl- (CAS 15224-25-6).
  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • Figshare. (2020, September 22).
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Kiani, M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 629-644.
  • Chapman University Digital Commons. (n.d.). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities.
  • Kumar, A., et al. (2015). Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolep. Organic Letters, 17(10), 2462-2465.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Common side products in 3-(4-Chlorobenzoyl)indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 3-(4-Chlorobenzoyl)indole Synthesis

Ticket ID: #IND-C3-Acyl-001 Topic: Troubleshooting Common Side Products & Impurities Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-(4-chlorobenzoyl)indole is a critical step in developing CB2 agonists (e.g., GW405833 analogs) and NSAID derivatives. The primary challenge lies in the ambident nucleophilicity of the indole ring (N1 vs. C3 positions) and its susceptibility to acid-catalyzed oligomerization.

This guide addresses the specific impurity profiles encountered during the Friedel-Crafts acylation (using AlCl₃/Lewis Acids) and the Grignard-mediated acylation (using EtMgBr).

Module 1: Reaction Pathway & Impurity Network

Understanding the origin of side products is the first step in elimination. The diagram below illustrates the competition between the Kinetic Product (N-acyl) and the Thermodynamic Product (C-acyl), along with common irreversible sinks.

ReactionNetwork Indole Indole (Starting Material) NAcyl N-Acyl Indole (Kinetic Impurity) [High Rf] Indole->NAcyl Fast (Low Temp) Strong Base CAcyl 3-(4-Chlorobenzoyl)indole (Target Product) [Thermodynamic] Indole->CAcyl Slow (High Temp) Mg(II) or Al(III) Oligomer Indole Dimers/Trimers (Acid-Catalyzed) [Red/Purple Tars] Indole->Oligomer Excess Lewis Acid Trace Moisture Reagent 4-Chlorobenzoyl Chloride Acid 4-Chlorobenzoic Acid (Hydrolysis) Reagent->Acid Moisture/H2O NAcyl->CAcyl Rearrangement (High T, Lewis Acid) DiAcyl 1,3-Bis-acyl Indole (Over-reaction) NAcyl->DiAcyl Excess Reagent CAcyl->DiAcyl Excess Reagent

Figure 1: Reaction network showing the competition between N-acylation (kinetic) and C-acylation (thermodynamic), and irreversible side reactions.

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "I see a major spot with a higher Rf than my product. Is this the N-acylated impurity?"

Diagnosis: Yes, this is likely 1-(4-chlorobenzoyl)indole .

  • Mechanism: The indole nitrogen is not basic, but the N-H bond is acidic. Under kinetic control (low temperature) or in the presence of strong bases (NaH), the acyl chloride attacks the Nitrogen first.

  • The Fix:

    • Thermodynamic Control: If using AlCl₃, ensure the reaction is heated (reflux in CH₂Cl₂ or 1,2-DCE) to promote the rearrangement of the N-acyl intermediate to the stable C3-acyl product.

    • Switch Methods: Use the Grignard Protocol (see below). The Indole-MgBr intermediate effectively "protects" the nitrogen and directs the electrophile almost exclusively to the C3 position [1].

Issue 2: "My reaction mixture turned deep purple/red, and the yield is poor."

Diagnosis: Acid-catalyzed oligomerization (Dimerization) .

  • Mechanism: Indoles are acid-sensitive. In the presence of strong Lewis acids (AlCl₃) and trace moisture, indole undergoes electrophilic attack by another indole molecule, forming colored dimers (rosindoles) or polymers.

  • The Fix:

    • Strict Anhydrous Conditions: Moisture generates HCl, accelerating polymerization.

    • Controlled Addition: Do not dump AlCl₃ into the indole. Add the acyl chloride to the AlCl₃ first to form the acylium complex, then add the indole slowly.

    • Milder Catalyst: Switch to Diethylaluminum chloride (Et₂AlCl) or Zinc Chloride (ZnCl₂) if the substrate is sensitive [2].

Issue 3: "I isolated a white solid that isn't my product (Melting Point ~240°C)."

Diagnosis: 4-Chlorobenzoic Acid .

  • Mechanism: Hydrolysis of unreacted 4-chlorobenzoyl chloride during the quench or due to wet solvents.

  • The Fix:

    • Use freshly distilled acid chloride or check its purity before use.

    • Wash the organic layer thoroughly with 1M NaOH or saturated NaHCO₃ during workup to remove this acidic impurity as the water-soluble salt.

Issue 4: "I see a product with two acyl groups (Mass M+ = Target + 138)."

Diagnosis: 1,3-Bis(4-chlorobenzoyl)indole .

  • Mechanism: The presence of excess acyl chloride drives the reaction to acylate both the C3 and N1 positions. While the first acyl group deactivates the ring, forcing conditions (excess AlCl₃/Heat) can push the second addition.

  • The Fix:

    • Stoichiometry: Strictly limit the acid chloride to 1.0–1.1 equivalents.

    • Order of Addition: Add the electrophile to the indole slowly to avoid local high concentrations of the acylating agent.

Module 3: Comparative Data & Selection

FeatureMethod A: Friedel-Crafts (AlCl₃) Method B: Grignard (EtMgBr)
Primary Impurity N-acyl indole, Oligomers (Red tars)Unreacted Indole
C3 Selectivity Moderate (Requires heat for rearrangement)High (Directs to C3)
Reaction Condition Harsh (Lewis Acid)Mild (Magnesium Salt)
Moisture Sensitivity High (Generates HCl gas)High (Quenches Grignard)
Recommended For Large scale, robust substratesLab scale, high purity needs

Module 4: Recommended Experimental Protocol

Protocol: Grignard-Mediated C3-Acylation This method is selected for its superior regioselectivity, minimizing N-acyl and di-acyl impurities [3].

Reagents:

  • Indole (1.0 equiv)[1]

  • Ethylmagnesium Bromide (EtMgBr) (1.05 equiv, 3.0 M in ether)

  • 4-Chlorobenzoyl chloride (1.05 equiv)

  • Solvent: Anhydrous Diethyl Ether or THF

Workflow:

  • Activation: Dissolve Indole in anhydrous ether under Argon. Cool to 0°C.

  • Deprotonation: Add EtMgBr dropwise.

    • Observation: Gas evolution (Ethane). A white precipitate (Indolyl-MgBr) will form.

    • Wait: Stir at room temperature for 30–45 mins to ensure complete formation of the magnesium salt.

  • Acylation: Cool back to 0°C. Add 4-Chlorobenzoyl chloride dropwise (diluted in ether).

    • Note: The magnesium coordinates to the nitrogen, blocking it and directing the attack to the C3 position.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Pour slowly into saturated aqueous NH₄Cl.

  • Purification: Extract with EtOAc. Wash with NaHCO₃ (removes benzoic acid). Recrystallize from Ethanol/Water.

References

  • Okauchi, T., et al. (2014). "Grignard Reagent-Promoted C3-Selective Acylation of Indoles." Organic Letters, 16(20), 5296–5299. Link

  • Gu, X., et al. (2018). "Lewis Acid-Catalyzed Friedel-Crafts Acylation of Indoles: A Review." Catalysts, 8(11), 543. Link

  • Mahboobi, S., et al. (2006). "Synthesis of 3-aroylindoles via the Grignard method." Journal of Medicinal Chemistry, 49(11), 3101-3115. Link

Sources

Enhancing the metabolic stability of benzoyl indoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolic Stability of Benzoyl Indoles

Case ID: #BI-METAB-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Overview

Welcome to the Technical Support Center. You are likely experiencing high intrinsic clearance (


) or short half-life (

) with your benzoyl indole series. This scaffold, common in cannabinoid agonists (e.g., Pravadoline, WIN 55,212-2) and ABCG2 inhibitors, presents distinct metabolic "soft spots."

This guide provides a diagnostic workflow to identify the specific metabolic pathway driving instability and offers structural modifications (SAR) to mitigate it.

Module 1: Diagnostic Troubleshooting

Issue 1: My compound shows high clearance in hepatocytes but is stable in liver microsomes.

  • Diagnosis: This discrepancy indicates non-CYP mediated metabolism . Microsomes primarily contain Cytochrome P450 (CYP) and UGT enzymes but lack cytosolic enzymes.

  • Root Cause: The bridging ketone (carbonyl) in benzoyl indoles is a prime substrate for carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) , which are abundant in the cytosol (hepatocytes) but absent in microsomes.

  • Verification Step: Perform a stability assay using liver S9 fraction (which contains both microsomes and cytosol) or cytosol alone. If clearance increases significantly compared to microsomes, ketone reduction is your driver.

Issue 2: My compound is rapidly metabolized in microsomes only in the presence of NADPH.

  • Diagnosis: This confirms CYP-mediated oxidative metabolism .

  • Root Cause: The electron-rich indole ring (specifically C4, C5, C6, or C7) and the benzoyl phenyl ring are highly susceptible to aromatic hydroxylation. Additionally, N-alkyl chains (e.g., N-pentyl, N-morpholinoethyl) are prone to N-dealkylation or oxidation.

  • Verification Step: Conduct a Metabolite Identification (MetID) study using LC-MS/MS to pinpoint the exact position of hydroxylation (+16 Da shift).

Issue 3: I see a +176 Da metabolite in hepatocytes.

  • Diagnosis: This indicates direct Glucuronidation .

  • Root Cause: If your molecule has an exposed NH (indole) or a pre-existing hydroxyl group, it is a substrate for UGTs.

  • Verification Step: Incubate with microsomes + UDPGA (cofactor for UGTs) and check for the +176 Da peak.

Module 2: Structural Modification Strategies (SAR)

Once you have diagnosed the pathway, apply these medicinal chemistry strategies.

Strategy A: Stabilizing the Ketone Linker (Non-CYP)

If cytosolic reduction is the problem, the ketone must be protected or replaced.

  • Steric Shielding: Introduce an ortho-substituent (e.g., Methyl, OMe) on the benzoyl ring or the indole C2 position. This creates steric hindrance that blocks the approach of reductase enzymes (CBR/AKR) to the carbonyl carbon.

  • Bioisosteric Replacement:

    • Amide Scan: Replace the ketone with an amide. (Note: This rigidifies the scaffold and may alter potency).

    • Ether Linker: Reduce the ketone to a methylene or ether (often improves stability but changes polarity).

    • Cyclization: Constrain the ketone within a ring system (e.g., fusing the benzoyl group to the indole nitrogen or C2), removing the accessible carbonyl.

Strategy B: Blocking Aromatic Hydroxylation (CYP)

If CYP oxidation is the problem, you must lower the electron density at the site of attack.

  • Fluorine Scan: Systematically replace Hydrogen with Fluorine at the identified soft spot (commonly C5 or C6 of the indole). Fluorine is metabolically stable and electron-withdrawing, deactivating the ring toward oxidation.

  • Blocking Groups: Introduce a metabolic blocker like a Chlorine, Methyl, or Methoxy group at the para-position of the benzoyl ring if that is the hydroxylation site.

Strategy C: Mitigating N-Dealkylation
  • Deuteration: Replace C-H bonds adjacent to the Nitrogen with C-D bonds (Deuterium). The stronger C-D bond slows the rate-limiting step of hydrogen abstraction (Kinetic Isotope Effect).

  • Steric Bulk: Replace linear alkyl chains with branched groups (e.g., isopropyl, cyclopropylmethyl) or fluorinated chains to impede enzymatic access.

Module 3: Visualizations

Figure 1: Metabolic Soft Spots of Benzoyl Indoles

This diagram highlights the specific sites vulnerable to metabolic attack.

MetabolicSoftSpots Core Benzoyl Indole Core IndoleRing Indole Ring (Electron Rich) Core->IndoleRing BenzoylGroup Benzoyl Ring Core->BenzoylGroup Linker Ketone Linker (C=O) Core->Linker NSub N-Substituent (Alkyl Chain) Core->NSub CYP_Indole CYP Oxidation (Hydroxylation at C4/C5/C6) IndoleRing->CYP_Indole Major Soft Spot CYP_Benzoyl CYP Oxidation (Para-Hydroxylation) BenzoylGroup->CYP_Benzoyl Reductase Ketone Reduction (CBR/AKR -> Alcohol) Linker->Reductase Non-CYP Pathway Dealkyl N-Dealkylation (CYP-mediated) NSub->Dealkyl

Caption: Figure 1. Mapping of primary metabolic clearance pathways on the benzoyl indole scaffold. Red nodes indicate non-CYP pathways; Yellow nodes indicate CYP-mediated pathways.

Figure 2: Optimization Decision Tree

Follow this logic flow to select the correct structural modification.

OptimizationTree Start High Clearance Detected Assay Compare Microsomes (HLM) vs. Cytosol/S9 Start->Assay Result1 Stable in HLM Unstable in Cytosol Assay->Result1 Discrepancy Result2 Unstable in HLM (NADPH dependent) Assay->Result2 Correlated Pathway1 Ketone Reduction Result1->Pathway1 Pathway2 CYP Oxidation Result2->Pathway2 Action1 Strategy: Steric Shielding (Ortho-Me/OMe on Benzoyl) Pathway1->Action1 Action2 Strategy: Bioisostere (Amide/Ether/Cyclization) Pathway1->Action2 Action3 MetID: Indole Hydroxylation? Pathway2->Action3 Action4 MetID: N-Dealkylation? Pathway2->Action4 Fix3 Strategy: Fluorine Scan (C5/C6-F) Action3->Fix3 Fix4 Strategy: Deuteration/Branching Action4->Fix4

Caption: Figure 2. Decision logic for guiding medicinal chemistry efforts based on in vitro stability data.

Module 4: Validated Experimental Protocols

Protocol A: Microsomal Stability Assay (Standard)

Purpose: To determine intrinsic clearance mediated by CYP enzymes.[1][2]

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (or 10 mM NADPH solution).[3]

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (10 mM DMSO stock).[4]

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Procedure:

  • Preparation: Dilute Test Compound to 1 µM in Phosphate Buffer (ensure DMSO < 0.1%).

  • Pre-incubation: Mix 0.5 mg/mL Microsomes with Test Compound (1 µM) in buffer. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM final conc) to start the reaction.

    • Control: Run a parallel incubation adding Buffer instead of NADPH (Minus-NADPH control) to check for chemical instability.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard.

  • Processing: Centrifuge at 4000g for 20 mins to pellet protein. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Plot ln(% Remaining) vs. Time to calculate slope (

    
    ).
    

Data Interpretation Table:

Parameter High Stability Moderate Stability Low Stability

| Human


  | < 10 µL/min/mg | 10 - 45 µL/min/mg | > 45 µL/min/mg |
| Rat 

| < 25 µL/min/mg | 25 - 65 µL/min/mg | > 65 µL/min/mg |

References

  • Gao, Y., et al. (2020). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance.[5] Journal of Medicinal Chemistry.[6]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Structure Modification).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction.[7][8] Chemistry & Biodiversity.[4]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.[9][10]

Sources

Validation & Comparative

A Comparative Analysis of Indole-Based COX-2 Inhibitors: Evaluating the Efficacy of 3-(4-Chlorobenzoyl)indole Derivatives Against Established Coxibs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for mitigating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. While established COX-2 inhibitors, or "coxibs," such as Celecoxib, Rofecoxib, and Etoricoxib have demonstrated clinical efficacy, the quest for novel scaffolds with improved potency, selectivity, and safety profiles is a continuous endeavor in medicinal chemistry. This guide provides a comparative technical overview of a promising class of indole-based COX-2 inhibitors, specifically focusing on derivatives containing the 3-(4-Chlorobenzoyl)indole moiety, and evaluates their efficacy against other well-established COX-2 inhibitors.

The Rationale for Targeting COX-2 with Indole Scaffolds

The therapeutic action of NSAIDs is primarily mediated through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a crucial role in physiological functions, including the protection of the gastric mucosa. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2, therefore, offers the potential for potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[1]

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural versatility allows for modifications that can enhance potency and selectivity for specific biological targets. In the context of COX-2 inhibition, indole derivatives have been extensively explored, with research indicating that specific substitutions on the indole ring can lead to highly potent and selective inhibitors. The 4-chlorobenzoyl group at the N-1 position of the indole ring, in particular, has been identified as a key feature for enhancing anti-inflammatory activity.[2]

Mechanism of Action: Selective Inhibition of the COX-2 Catalytic Site

The primary mechanism of action for 3-(4-Chlorobenzoyl)indole derivatives, much like other selective COX-2 inhibitors, is the blockade of the cyclooxygenase active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme Upregulates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) Catalysis COX-2 Enzyme->Prostaglandin H2 (PGH2) Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin H2 (PGH2)->Pro-inflammatory Prostaglandins Pain & Inflammation Pain & Inflammation Pro-inflammatory Prostaglandins->Pain & Inflammation 3-(4-Chlorobenzoyl)indole Derivative 3-(4-Chlorobenzoyl)indole Derivative 3-(4-Chlorobenzoyl)indole Derivative->COX-2 Enzyme Inhibits InVitro_COX_Assay cluster_0 COX-1 Activity cluster_1 COX-2 Activity Blood_Clotting Blood Clotting (1h, 37°C) Serum_Separation Serum Separation Blood_Clotting->Serum_Separation TXB2_ELISA TXB2 ELISA Serum_Separation->TXB2_ELISA COX1_IC50 Calculate COX-1 IC50 TXB2_ELISA->COX1_IC50 LPS_Stimulation LPS Stimulation (24h, 37°C) Plasma_Separation Plasma Separation LPS_Stimulation->Plasma_Separation PGE2_ELISA PGE2 ELISA Plasma_Separation->PGE2_ELISA COX2_IC50 Calculate COX-2 IC50 PGE2_ELISA->COX2_IC50 Blood_Incubation Incubate Blood with Test Compound (1h, 37°C) Blood_Incubation->Blood_Clotting Blood_Incubation->LPS_Stimulation

Figure 2: Workflow for the in vitro whole blood COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and validated model for assessing the anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound, a reference drug (e.g., Indomethacin), or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) to the rats.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt).

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.

InVivo_Edema_Assay Acclimatization Animal Acclimatization Compound_Admin Administer Test Compound/Control Acclimatization->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Intervals Carrageenan_Injection->Paw_Volume_Measurement Calculate_Inhibition Calculate % Edema Inhibition Paw_Volume_Measurement->Calculate_Inhibition

Figure 3: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

The available experimental data strongly suggests that 3-(4-Chlorobenzoyl)indole derivatives represent a highly promising class of selective COX-2 inhibitors. Their potent in vitro inhibitory activity against COX-2, coupled with a high selectivity index and robust in vivo anti-inflammatory efficacy, positions them as viable candidates for further drug development. The superior selectivity of some of these indole derivatives over established coxibs like Celecoxib could translate into an improved safety profile, particularly concerning gastrointestinal adverse effects.

Further research should focus on comprehensive preclinical and clinical studies to fully elucidate the pharmacokinetic, pharmacodynamic, and long-term safety profiles of these compounds. Head-to-head clinical trials comparing the efficacy and safety of lead 3-(4-Chlorobenzoyl)indole derivatives with currently marketed COX-2 inhibitors will be crucial in determining their ultimate therapeutic value. The continued exploration of the indole scaffold in the design of novel anti-inflammatory agents holds significant promise for the development of next-generation therapeutics for inflammatory diseases.

References

  • Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science, 7(08), 069-077. [Link]

  • Kumar, A., Inder, M., & Kumar, S. (2013). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 18(11), 13936-13953. [Link]

Sources

Cross-Validation of 3-(4-Chlorobenzoyl)indole's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the indole scaffold has consistently emerged as a privileged structure, forming the backbone of numerous compounds with potent anti-tumor activities.[1] This guide provides a comprehensive framework for the cross-validation of a promising candidate, 3-(4-Chlorobenzoyl)indole, against established chemotherapeutic agents. By detailing its putative mechanism of action and providing robust experimental protocols, we aim to equip researchers with the necessary tools to rigorously evaluate its therapeutic potential.

Introduction to 3-(4-Chlorobenzoyl)indole: A Novel Anti-Tumor Candidate

3-(4-Chlorobenzoyl)indole belongs to a class of indole derivatives that have demonstrated significant anti-proliferative effects across various cancer cell lines.[2][3] The presence of the 4-chlorobenzoyl moiety is anticipated to enhance its biological activity, a feature observed in related chloro-substituted indole compounds.[4] This guide will compare the efficacy of 3-(4-Chlorobenzoyl)indole with two widely used chemotherapy drugs, Doxorubicin and Paclitaxel, providing a benchmark for its potential clinical utility.

Putative Mechanism of Action of 3-(4-Chlorobenzoyl)indole

Based on the established mechanisms of related indole derivatives, 3-(4-Chlorobenzoyl)indole is hypothesized to exert its anti-tumor effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest.[5][6][7][8][9]

Induction of Apoptosis

It is proposed that 3-(4-Chlorobenzoyl)indole activates the intrinsic apoptotic pathway. This is likely mediated through the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[10]

Indole 3-(4-Chlorobenzoyl)indole Bcl2 Bcl-2 Inhibition Indole->Bcl2 Downregulates Bax Bax Activation Indole->Bax Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway of 3-(4-Chlorobenzoyl)indole.

Cell Cycle Arrest

Furthermore, 3-(4-Chlorobenzoyl)indole is expected to induce cell cycle arrest, a common mechanism for indole-based anti-cancer agents.[5][11] This is likely to occur at the G2/M phase of the cell cycle, preventing the cancer cells from progressing through mitosis and ultimately leading to cell death.[12]

Comparative Analysis with Standard Chemotherapeutics

To establish the relative efficacy of 3-(4-Chlorobenzoyl)indole, a direct comparison with Doxorubicin and Paclitaxel is essential.

  • Doxorubicin: An anthracycline antibiotic, it primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[][14][15][16][17]

  • Paclitaxel: A taxane, it stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[18][][20][21]

Experimental Protocols for Cross-Validation

The following protocols provide a detailed methodology for a comprehensive in vitro and in vivo evaluation of 3-(4-Chlorobenzoyl)indole.

In Vitro Efficacy Assessment

Objective: To determine the cytotoxic effects of 3-(4-Chlorobenzoyl)indole on various cancer cell lines and compare them with Doxorubicin and Paclitaxel.

Cell Lines:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colon carcinoma

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of 3-(4-Chlorobenzoyl)indole, Doxorubicin, and Paclitaxel (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Protocol 2: Annexin V-FITC/PI Staining for Apoptosis

  • Cell Treatment: Treat cells in a 6-well plate with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells in a 6-well plate with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Start Cancer Cell Culture MTT MTT Assay (Cell Viability) Start->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Start->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle Data Comparative Data (IC50, % Apoptosis, Cell Cycle Distribution) MTT->Data Apoptosis->Data CellCycle->Data

Caption: In Vitro Experimental Workflow.

In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of 3-(4-Chlorobenzoyl)indole in a preclinical animal model.

Animal Model: Athymic nude mice (6-8 weeks old).

Protocol 4: Xenograft Tumor Model

  • Tumor Cell Implantation: Subcutaneously inject 5x10⁶ A549 cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into four groups: Vehicle control, 3-(4-Chlorobenzoyl)indole (e.g., 50 mg/kg), Doxorubicin (e.g., 5 mg/kg), and Paclitaxel (e.g., 10 mg/kg). Administer the treatments intraperitoneally every three days for 21 days.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every three days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Comparative Data Summary

The following tables present hypothetical data for the purpose of illustrating the comparative analysis.

Table 1: In Vitro Cytotoxicity (IC50 in µM) after 48h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
3-(4-Chlorobenzoyl)indole8.512.310.1
Doxorubicin0.91.51.2
Paclitaxel0.050.080.06

Table 2: In Vitro Apoptosis Induction (% of Apoptotic Cells) after 24h Treatment

Compound (at IC50)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
3-(4-Chlorobenzoyl)indole35.2%41.5%38.7%
Doxorubicin45.8%52.1%48.9%
Paclitaxel42.3%48.6%45.2%

Table 3: In Vivo Anti-Tumor Efficacy in A549 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
3-(4-Chlorobenzoyl)indole750 ± 9050%
Doxorubicin450 ± 6070%
Paclitaxel525 ± 7565%

Conclusion and Future Directions

This guide provides a comprehensive framework for the cross-validation of 3-(4-Chlorobenzoyl)indole's anti-tumor activity. The presented protocols and comparative data structure offer a robust methodology for its evaluation. While the hypothetical data suggests that 3-(4-Chlorobenzoyl)indole may possess significant anti-tumor properties, it appears less potent than the established drugs Doxorubicin and Paclitaxel in these illustrative models.

Further investigations should focus on optimizing the structure of 3-(4-Chlorobenzoyl)indole to enhance its efficacy and exploring its potential in combination therapies to synergize with existing treatments and overcome drug resistance. In-depth mechanistic studies are also warranted to fully elucidate its molecular targets and signaling pathways.

References

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Paclitaxel. (2024, February 19). In Wikipedia. [Link]

  • Doxorubicin. (2024, February 15). In Wikipedia. [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of 3-(4-Chlorobenzoyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(4-Chlorobenzoyl)indole is a molecule of interest, and its structural elucidation and purity assessment demand a multi-faceted analytical approach. This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of this compound, grounded in scientific principles and practical expertise.

Introduction to 3-(4-Chlorobenzoyl)indole and the Imperative for Rigorous Analysis

3-(4-Chlorobenzoyl)indole belongs to the diverse family of indole derivatives, a class of heterocyclic compounds that form the backbone of numerous natural products and synthetic drugs.[1] The presence of the 4-chlorobenzoyl moiety introduces specific physicochemical properties that influence the selection of appropriate analytical methodologies. Accurate characterization is not merely a procedural step; it is the foundation upon which all subsequent research and development activities are built, ensuring the safety, efficacy, and quality of potential therapeutic agents.

This guide will explore the utility of several instrumental techniques for both qualitative and quantitative analysis of 3-(4-Chlorobenzoyl)indole, offering a comparative perspective to aid researchers in selecting the most suitable methods for their specific needs.

Chromatographic Techniques for Separation and Quantification

For the analysis of 3-(4-Chlorobenzoyl)indole, particularly for purity assessment and quantification, chromatographic techniques are indispensable. The two primary methods to consider are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques is dictated by the analyte's volatility and thermal stability.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and robust technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a compound like 3-(4-Chlorobenzoyl)indole.[2]

The relatively high molecular weight and polarity of 3-(4-Chlorobenzoyl)indole make it an ideal candidate for reverse-phase HPLC. In this mode, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, allowing for excellent separation based on hydrophobicity.

Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of 3-(4-Chlorobenzoyl)indole.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • 3-(4-Chlorobenzoyl)indole reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by UV-Vis spectrophotometry)

  • Run Time: Approximately 15 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of the 3-(4-Chlorobenzoyl)indole reference standard in the mobile phase. From this stock, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and dissolve the sample containing 3-(4-Chlorobenzoyl)indole in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 3-(4-Chlorobenzoyl)indole in the sample by interpolating its peak area on the calibration curve.

Method Validation: A robust HPLC method must be validated according to ICH guidelines to ensure its suitability.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Prepare Calibration Standards HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram CalCurve Construct Calibration Curve Chromatogram->CalCurve Quantify Quantify Analyte Chromatogram->Quantify CalCurve->Quantify

Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For 3-(4-Chlorobenzoyl)indole, its applicability depends on its thermal stability and volatility.

If 3-(4-Chlorobenzoyl)indole is sufficiently volatile and does not degrade at the temperatures required for GC analysis, GC-MS can offer high separation efficiency and definitive identification based on the mass spectrum.[8]

Objective: To develop a sensitive GC-MS method for the identification and quantification of 3-(4-Chlorobenzoyl)indole and related volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms)

Reagents and Materials:

  • Suitable solvent (e.g., dichloromethane, ethyl acetate)

  • 3-(4-Chlorobenzoyl)indole reference standard

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in a suitable volatile solvent.

  • Analysis: Inject the solutions into the GC-MS system.

  • Identification: Identify the 3-(4-Chlorobenzoyl)indole peak based on its retention time and the fragmentation pattern in the mass spectrum.

  • Quantification: For quantitative analysis, create a calibration curve using the peak areas of the standard solutions.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation Prep_GC Dissolve Sample in Volatile Solvent Inject_GC Inject into GC-MS Prep_GC->Inject_GC Separate Separation in GC Column Inject_GC->Separate Detect_MS Detection by Mass Spectrometer Separate->Detect_MS Identify Identify by Retention Time & Mass Spectrum Detect_MS->Identify Quantify_GC Quantify using Calibration Curve Detect_MS->Quantify_GC

Experimental workflow for GC-MS analysis.
Comparative Analysis: HPLC vs. GC-MS
FeatureHPLCGC-MS
Applicability Ideal for non-volatile and thermally labile compounds.[2]Suitable for volatile and thermally stable compounds.[3]
Sensitivity High, especially with detectors like MS/MS.Generally higher for volatile compounds.[9]
Specificity Good with UV detection; excellent with MS detection.Excellent due to mass spectral fragmentation patterns.[8]
Sample Preparation Generally simpler.May require derivatization for non-volatile compounds.[9]
Cost Can be more expensive due to solvent consumption.[3]Can have a higher initial instrument cost.[9]

For 3-(4-Chlorobenzoyl)indole, HPLC is generally the preferred technique due to its non-destructive nature and applicability to a wide range of compounds without the requirement for volatility.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of 3-(4-Chlorobenzoyl)indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of a molecule.

  • Indole NH Proton: A broad singlet in the downfield region (around 8.0-9.0 ppm), which is exchangeable with D₂O.

  • Indole Aromatic Protons: A complex multiplet pattern in the aromatic region (around 7.0-8.0 ppm).

  • 4-Chlorobenzoyl Aromatic Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

  • Indole C2-H Proton: A singlet or a narrow multiplet in the aromatic region.

  • Carbonyl Carbon: A resonance in the downfield region (around 180-200 ppm).[10]

  • Aromatic Carbons: Multiple signals in the aromatic region (around 110-140 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp peak around 1650-1680 cm⁻¹.[11]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound.

  • Key Fragment Ions: Characteristic fragments would include the loss of the chlorobenzoyl group and fragmentation of the indole ring. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the M peak).[12]

Summary and Recommendations

A comprehensive characterization of 3-(4-Chlorobenzoyl)indole necessitates the use of multiple analytical techniques.

TechniquePrimary ApplicationKey Information Provided
HPLC-UV Quantification and Purity AssessmentRetention time, peak area for quantification.
GC-MS Identification of Volatile ImpuritiesRetention time, mass spectrum for identification.
¹H and ¹³C NMR Structural ElucidationChemical shifts, coupling constants for structural confirmation.
FTIR Functional Group IdentificationCharacteristic vibrational frequencies.
MS Molecular Weight and FragmentationMolecular ion peak and fragmentation pattern.

Recommendation: For routine quality control and quantification, a validated HPLC-UV method is the most robust and reliable choice. For initial structural confirmation and identification of potential volatile by-products from synthesis, GC-MS, NMR, and FTIR are indispensable.

By employing a combination of these orthogonal techniques, researchers can ensure a thorough and accurate characterization of 3-(4-Chlorobenzoyl)indole, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceuticals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.